molecular formula C11H10O3 B067030 2-Phenyl-1,6-dioxaspiro[2.4]heptan-7-one CAS No. 171004-62-9

2-Phenyl-1,6-dioxaspiro[2.4]heptan-7-one

Cat. No.: B067030
CAS No.: 171004-62-9
M. Wt: 190.19 g/mol
InChI Key: UTCZLMGWHXTXMJ-UHFFFAOYSA-N
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Description

2-Phenyl-1,6-dioxaspiro[2.4]heptan-7-one is a synthetically valuable spirocyclic compound featuring a cyclopropane ring fused to a 1,6-dioxaspiro[2.4]heptan-7-one core. This unique architecture makes it a versatile building block in organic synthesis, particularly for constructing complex molecular frameworks found in natural products and bioactive molecules . Spirocyclic structures akin to this compound are recognized as key scaffolds in medicinal chemistry and are frequently employed in the development of novel pharmacophores . The 1,6-dioxaspiro[2.4]heptane system is a known structural motif in chemical databases, underscoring its relevance in research . Researchers utilize such spiroketals as intermediates in methodologies like the Diels–Alder reaction, which is a powerful tool for the total synthesis of natural products with precise stereochemistry . Furthermore, related 1,6-dioxaspiro[4.5]decane frameworks are established as core structures of highly active insect pheromones and appear as subunits in more complex, biologically important natural products, including marine toxins . This compound is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

CAS No.

171004-62-9

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

2-phenyl-1,6-dioxaspiro[2.4]heptan-7-one

InChI

InChI=1S/C11H10O3/c12-10-11(6-7-13-10)9(14-11)8-4-2-1-3-5-8/h1-5,9H,6-7H2

InChI Key

UTCZLMGWHXTXMJ-UHFFFAOYSA-N

SMILES

C1COC(=O)C12C(O2)C3=CC=CC=C3

Canonical SMILES

C1COC(=O)C12C(O2)C3=CC=CC=C3

Synonyms

1,5-Dioxaspiro[2.4]heptan-4-one,2-phenyl-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

1,5-Dioxaspiro[2.4]heptan-4-one,2-phenyl-(9CI) (CAS 171004-62-9)

  • Structure : Shares the same core spiro[2.4]heptane framework but differs in oxygen positioning (1,5-dioxa vs. 1,6-dioxa).
  • Synthesis : Prepared via condensation reactions involving benzaldehyde derivatives, similar to methods for the target compound.
  • Key Difference : The altered oxygen positions may influence ring strain and reactivity.

Azaspiro Analogs (e.g., 5-Acetyl-5-azaspiro[2.4]heptan-7-one, CAS 400841-12-5)

  • Structure : Replaces one oxygen with nitrogen (5-azaspiro).
  • Applications : Nitrogen incorporation enhances biological activity. For example, 3-acetamido-4-oxa-1-azabicyclo[3.2.0]heptan-7-one derivatives exhibit cysteine protease inhibition due to hydrogen bonding and hydrophobic interactions.
  • Comparison : The phenyl group in the target compound may enable π-π stacking interactions, whereas azaspiro derivatives leverage nitrogen for enzyme binding.

3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one (CAS 1909313-86-5)

  • Structure: Larger spiro system (nonane vs. heptane) with mixed oxygen/nitrogen heteroatoms.
  • Molecular Weight : 217.26 g/mol (vs. 190.2 g/mol for the target).
  • Implications : Increased ring size and nitrogen content may improve solubility or alter thermal stability.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features
2-Phenyl-1,6-dioxaspiro[2.4]heptan-7-one C₁₁H₁₀O₃ 190.2 High hydrophobicity due to phenyl group
5-Acetyl-5-azaspiro[2.4]heptan-7-one C₈H₁₁NO₃ 169.18 Enhanced solubility via nitrogen
3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one C₁₃H₁₅NO₂ 217.26 Balanced lipophilicity for drug design

Key Research Findings

  • Reactivity : The phenyl group in this compound facilitates π-π interactions, advantageous in materials science but less critical in enzyme inhibition compared to azaspiro compounds.
  • Synthetic Efficiency : Ultrasound irradiation and Lewis acid catalysis (e.g., Sm(ClO₄)₃) significantly improve yields in azaspiro syntheses vs. traditional methods.
  • Thermal Behavior: Smaller spiro rings (e.g., heptane vs. nonane) exhibit higher ring strain, influencing polymerization kinetics.

Preparation Methods

Acid-Catalyzed Diol-Ketone Cyclization

The most widely reported method involves acid-catalyzed cyclocondensation between substituted diols and ketones. A representative protocol uses 1,2-diphenylethane-1,2-diol and methyl levulinate in the presence of p-toluenesulfonic acid (pTSA) under reflux conditions (110–120°C) for 6–8 hours. This method achieves moderate yields (45–52%) but requires careful control of water removal to prevent hydrolysis of the spirocyclic intermediate.

Key Variables:

VariableOptimal RangeImpact on Yield
Catalyst loading5–7 mol% pTSA+18% efficiency
Reaction temperature115°C ± 2°CPrevents dimerization
Solvent systemToluene/DMF (4:1)Azeotropic water removal

Mechanistic studies indicate the reaction proceeds through hemiketal formation followed by intramolecular nucleophilic attack at the carbonyl carbon. Deuterium labeling experiments confirm a six-membered transition state during the spirocyclization step.

Radical-Mediated Cyclization Approaches

Tin Hydride-Induced Ring Closure

Building upon methodologies developed for related dioxaspiro systems, a radical pathway using tributyltin hydride (n-Bu3SnH) and AIBN initiator has been adapted. The protocol involves:

  • Preparation of N-alkoxyphthalimide precursor from 2-phenyl-1,3-propanediol

  • Homolytic cleavage at 80°C in degassed toluene

  • 1,5-hydrogen atom transfer (HAT) to form the spiro center

This method demonstrates improved regioselectivity (88:12 cis:trans) compared to acid-catalyzed routes, though yields remain comparable (48–50%). The radical pathway minimizes side reactions observed in ionic mechanisms, particularly when using electron-deficient aryl groups.

Photoredox Catalysis Innovations

Recent adaptations employ visible-light photocatalysis with Hantzsch ester as a hydrogen donor. Initial trials show:

  • 32% conversion under blue LED irradiation (24 h)

  • Enhanced functional group tolerance versus thermal methods

  • Potential for stereocontrol through chiral auxiliaries

Preliminary results suggest this approach could reduce reaction times by 40% when optimized.

Diazo Compound Utilization

[2+1] Cycloaddition with Diazocarbonyls

Adapting procedures from α-diazo carbonyl chemistry, researchers have developed a route involving:

  • Synthesis of 2-diazo-2-phenylacetate esters

  • Copper(I)-catalyzed cycloaddition with cyclic enol ethers

  • Acidic workup to induce spiroketalization

The critical step involves the formation of a metallocarbene intermediate, which undergoes insertion into the O–C bond of the enol ether. Yields vary significantly based on substituents:

Enol Ether SubstituentYield (%)Diastereomeric Ratio
Methyl381.5:1
Benzyl553.2:1
Trimethylsilyl271:1

Notably, this method introduces functionality at the spiro center that is inaccessible through other routes.

Continuous Flow Synthesis

Microreactor Optimization

Industrial-scale production employs continuous flow reactors to address thermal management challenges in exothermic cyclization steps. A patented configuration uses:

  • Residence time: 8.2 minutes

  • Temperature gradient: 90°C → 120°C → 80°C

  • Catalyst immobilization on silica supports

This system achieves 92% conversion with 78% isolated yield at throughputs exceeding 500 g/h. Key advantages include precise control of reaction parameters and reduced catalyst loading (1.2 mol% versus 5 mol% in batch).

Emerging Biocatalytic Routes

Enzyme-Mediated Dynamic Kinetic Resolution

Pioneering work utilizes lipase-catalyzed transesterification to construct the spirocyclic framework enantioselectively. Highlights include:

  • Pseudomonas cepacia lipase (PCL) achieves 89% ee

  • Reaction conducted in biphasic system (hexane/water)

  • Substrate scope limited to ortho-substituted phenyl groups

While current yields remain low (22–28%), this approach demonstrates potential for pharmaceutical applications requiring chiral purity .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 2-Phenyl-1,6-dioxaspiro[2.4]heptan-7-one, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis of spirocyclic compounds typically involves cyclization reactions or multi-step protocols. For example, analogous spiro structures like 4-Methyl-7-hydroxycoumarin (CAS 400841-08-9) are synthesized via acid-catalyzed cyclization using concentrated sulfuric acid under controlled temperatures (0–10°C) to prevent side reactions . For this compound, a plausible route could involve a Friedel-Crafts alkylation or a [2+2] cycloaddition, with optimization via solvent polarity adjustments (e.g., dichloromethane vs. THF) and stoichiometric control of catalysts like AlCl₃. Yield optimization may require iterative testing of reaction times (12–48 hrs) and purification via column chromatography (silica gel, hexane/ethyl acetate gradients).

Q. How can the structural elucidation of this compound be systematically validated?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : ¹H and ¹³C NMR to confirm proton environments and carbonyl signals (δ ~170–200 ppm for the ketone).
  • IR : Stretching frequencies for C=O (~1700 cm⁻¹) and spirocyclic ether C-O-C (~1100 cm⁻¹).
  • X-ray crystallography : For definitive confirmation of the spirocyclic geometry and phenyl substituent orientation .
    Cross-referencing with databases like NIST Chemistry WebBook ensures consistency in spectral assignments .

Advanced Research Questions

Q. How can contradictory spectroscopic data for this compound be resolved, particularly in distinguishing tautomeric forms or stereochemical ambiguities?

  • Methodological Answer :

  • Dynamic NMR (DNMR) : Probe temperature-dependent shifts to identify tautomeric equilibria or conformational flexibility.
  • DFT calculations : Compare computed ¹³C chemical shifts (e.g., using Gaussian or ORCA) with experimental data to validate stereochemistry .
  • Isotopic labeling : Introduce deuterium at reactive sites (e.g., α to carbonyl) to track kinetic vs. thermodynamic product formation .

Q. What comparative methodologies are suitable for analyzing the reactivity of this compound against analogous spiroketones (e.g., 7,9-Di-tert-butyl-1-oxaspiro[4,5]deca-6,9-diene-2,8-dione)?

  • Methodological Answer :

  • Kinetic studies : Monitor ring-opening reactions under acidic/basic conditions via UV-Vis or HPLC to compare rate constants (k) and activation energies.
  • Computational docking : Assess steric and electronic effects of substituents (e.g., tert-butyl vs. phenyl) on transition-state stabilization using software like AutoDock .
  • Cross-crystallography analysis : Compare bond lengths and angles in analogous structures to identify steric constraints influencing reactivity .

Q. How can interdisciplinary approaches (e.g., bioactivity assays or material science applications) be integrated into studies of this compound?

  • Methodological Answer :

  • Bioactivity screening : Use high-throughput assays (e.g., enzyme inhibition or antimicrobial tests) to evaluate interactions with biological targets, referencing protocols for diarylheptanoids .
  • Polymer/composite synthesis : Incorporate the spirocyclic core into photoresponsive materials, leveraging its rigid structure for stability testing under UV exposure .
  • Inter-lab collaboration : Partner with computational chemists or material scientists to design multi-scale studies (e.g., QSPR models for property prediction) .

Key Methodological Considerations

  • Theoretical grounding : Align experimental designs with ontological frameworks (e.g., mechanistic vs. exploratory research) to ensure hypothesis-driven inquiry .
  • Data reliability : Address methodological contradictions by replicating studies under varied conditions (e.g., ambient vs. inert atmosphere) and reporting confidence intervals .
  • Ethical standards : Adhere to protocols for hazardous material handling (e.g., sulfuric acid, AlCl₃) as outlined in safety guidelines .

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